molecular formula C15H17N3O3 B2742121 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone CAS No. 890091-86-8

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2742121
CAS No.: 890091-86-8
M. Wt: 287.319
InChI Key: JXCRKTWKOMYWCP-UHFFFAOYSA-N
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Description

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
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Biological Activity

The compound (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 287.31 g/mol. Its structure features a pyrrolo[1,2-a]imidazole core linked to a dimethoxyphenyl group via a methanone moiety. The presence of the amino group and methoxy substituents suggests potential for diverse interactions with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown activity against breast cancer and leukemia cell lines, with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. For example, it may inhibit certain kinases that play critical roles in cell signaling pathways associated with tumor growth .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against bacterial strains, indicating its potential as a novel antimicrobial agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study evaluated the anticancer properties of various derivatives of pyrrolo[1,2-a]imidazoles, including our compound. It was found to significantly reduce cell viability in MCF-7 (breast cancer) and HL-60 (leukemia) cell lines with IC50 values of 12 µM and 15 µM respectively .
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that the compound could effectively inhibit CDK2 and CDK4, which are crucial for cell cycle regulation. This inhibition led to G1 phase arrest in cancer cells .
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Data Summary Table

Biological ActivityObservationsReference
Anticancer ActivityIC50 values: MCF-7 (12 µM), HL-60 (15 µM)
Enzyme InhibitionInhibits CDK2 and CDK4
Antimicrobial ActivityMIC: S. aureus (16 µg/mL), E. coli (32 µg/mL)

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-10-6-5-9(8-11(10)21-2)14(19)13-15(16)17-12-4-3-7-18(12)13/h5-6,8H,3-4,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCRKTWKOMYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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